1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can be represented by the InChI code:1S/C9H16N2O2.ClH/c1-11-7-9 (13-6-8 (11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H
. This indicates that the compound contains a spiro ring system with an oxygen atom and two nitrogen atoms incorporated into the ring structure .
Scientific Research Applications
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one: A Comprehensive Analysis of Scientific Research Applications
METTL3 Inhibition: This compound has been identified as a potent and selective inhibitor of METTL3, a methyltransferase enzyme. METTL3 inhibitors are being explored for their potential in treating various diseases, including cancer and viral infections. The inhibition of METTL3 can affect mRNA and non-coding RNA expression, which is crucial for the regulation of gene expression .
Antiviral Drug Development: The compound’s role as a METTL3 inhibitor also extends to antiviral drug development. By affecting the methylation of RNA, it can potentially interfere with the life cycle of viruses, offering a new approach to antiviral therapy .
Prostate Cancer Research: METTL3 plays a significant role in prostate cancer, and inhibitors like 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one are being studied for their therapeutic potential. Understanding the biological function and role of METTL3 can lead to new research directions and clinical applications in prostate cancer treatment .
Pain Management: Derivatives of this compound have been synthesized as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), which are targets in pain management. These derivatives show promise in providing multimodal activity against pain .
properties
IUPAC Name |
1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-11-8(12)6-13-7-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIQAVDDJFHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COCC12CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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